molecular formula C21H20ClFN4O2S B2864578 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216694-04-0

4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No. B2864578
CAS RN: 1216694-04-0
M. Wt: 446.93
InChI Key: BYPFNPNXXVEXSH-UHFFFAOYSA-N
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Description

4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H20ClFN4O2S and its molecular weight is 446.93. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Applications

  • Novel compounds with antimicrobial activity were synthesized from fluorobenzenes and 2-substituted benzothiazoles, indicating the potential of such compounds in pharmacological applications (Jagtap et al., 2010).
  • Fluorine-containing thiadiazolotriazinones demonstrated promising antibacterial activities, suggesting their potential in medical treatment (Holla et al., 2003).

Fluorescence and Chemodosimetric Behaviors

  • Benzimidazole and benzothiazole conjugated Schiff bases were developed as fluorescent sensors for Al3+ and Zn2+, showcasing their utility in detecting these metal ions (Suman et al., 2019).
  • A thioamide derivative of 8-hydroxyquinoline-benzothiazole exhibited highly selective Hg2+-selective fluorescence enhancing properties, making it a candidate for mercury detection (Song et al., 2006).

Synthesis and Characterization of Novel Compounds

  • The synthesis of gefitinib, a notable cancer therapy drug, involved the use of compounds related to the chemical structure , demonstrating the relevance of such compounds in synthesizing medically significant molecules (Jin et al., 2005).
  • Novel benzamides were synthesized and evaluated for gastrokinetic activity, highlighting the versatility of similar compounds in creating new therapeutic agents (Kato et al., 1992).

properties

IUPAC Name

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S.ClH/c22-17-2-1-3-18-19(17)24-21(29-18)26(9-8-25-10-12-28-13-11-25)20(27)16-6-4-15(14-23)5-7-16;/h1-7H,8-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPFNPNXXVEXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

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